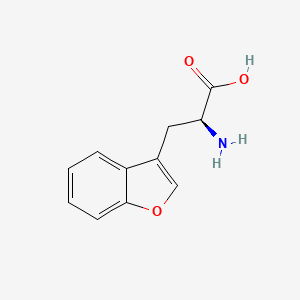

(S)-2-Amino-3-(benzofuran-3-yl)propanoic acid

Description

Significance of Non-Proteinogenic Amino Acids in Chemical Biology and Drug Discovery Research

Non-proteinogenic amino acids (NPAAs), which are amino acids not found among the 20 standard protein-coding amino acids, are of paramount importance in the fields of chemical biology and drug discovery. Their significance stems from their ability to confer unique structural and functional properties to peptides and other bioactive molecules.

The incorporation of NPAAs into peptide chains dramatically expands their structural and functional diversity. Unlike their proteinogenic counterparts, NPAAs can introduce a wide array of side chains with varying sizes, shapes, and chemical functionalities. This structural diversification allows for the fine-tuning of peptide conformation, stability, and receptor-binding affinity. By moving beyond the chemical space defined by the 20 canonical amino acids, researchers can design peptides with enhanced therapeutic properties, such as increased resistance to enzymatic degradation, improved bioavailability, and novel mechanisms of action.

Non-proteinogenic amino acids serve as crucial building blocks in both natural biosynthetic pathways and laboratory-based synthetic strategies. In nature, many microorganisms and plants produce secondary metabolites containing NPAAs, which often exhibit potent biological activities. In synthetic chemistry, NPAAs are invaluable tools for constructing complex molecules. They can be used to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. Furthermore, NPAAs can serve as starting materials or key intermediates in the total synthesis of natural products and other bioactive compounds.

The Benzofuran (B130515) Moiety: A Prominent Scaffold in Biological Research Agents

The benzofuran scaffold, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a privileged structure in medicinal chemistry. Its prevalence in a wide range of biologically active molecules underscores its importance in the design of new therapeutic agents.

Benzofuran and its derivatives are found in a vast number of natural products isolated from various plant species. These naturally occurring benzofurans often exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Inspired by nature, synthetic chemists have also extensively utilized the benzofuran scaffold to create novel molecules with diverse pharmacological profiles. The rigid, planar structure of the benzofuran ring system provides a robust framework for the attachment of various functional groups, allowing for the systematic exploration of structure-activity relationships.

The chemical properties of the benzofuran moiety play a crucial role in its ability to interact with biological targets. The aromatic nature of the ring system allows for π-π stacking interactions with aromatic residues in proteins and enzymes. Additionally, the oxygen atom in the furan ring can act as a hydrogen bond acceptor, further contributing to molecular recognition. By modifying the substitution pattern on the benzofuran ring, it is possible to modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity for a particular biological target.

Rationale for Academic Investigation of (S)-2-Amino-3-(benzofuran-3-yl)propanoic Acid

The academic investigation of this compound is driven by the synergistic potential of combining a non-proteinogenic amino acid with a proven bioactive scaffold. The unique structure of this compound suggests several avenues for its application in chemical biology and drug discovery. The presence of the amino acid functionality allows for its incorporation into peptides, potentially creating novel peptidomimetics with enhanced stability and tailored biological activity. The benzofuran moiety, with its established role in molecular recognition, may guide the compound to specific biological targets.

Furthermore, its structural similarity to natural amino acids like tryptophan suggests that it could act as a probe to study enzyme mechanisms or as a building block in the biosynthesis of novel natural product analogs. The potential for this molecule to interact with neurological targets, given the prevalence of aromatic moieties in neurotransmitters, also provides a strong rationale for its investigation in the context of neuropharmacology. evitachem.com The exploration of this compound, therefore, represents a logical step in the ongoing effort to expand the chemical toolbox for designing innovative bioactive molecules.

Detailed Research Findings

While extensive quantitative biological data for this compound is not widely available in publicly accessible literature, existing information points to its utility in specific biochemical research areas.

This compound is recognized for its role as a precursor in the synthesis of other biologically significant molecules, such as lysine (B10760008) and polypeptides. evitachem.com Its unique structure, combining a benzofuran group with an amino acid backbone, makes it a valuable building block in synthetic chemistry.

In the realm of enzymology, it has been noted to act as an alternative substrate for certain enzymes involved in biosynthetic pathways. For instance, it can be utilized by the enzyme NosL, facilitating unique biochemical transformations. evitachem.com This suggests its potential as a tool to probe enzyme specificity and mechanism.

Due to its structural resemblance to neurotransmitters, there is a suggested potential for this compound in neuroprotective studies and in modulating neurological functions. evitachem.comsmolecule.com However, specific in vitro or in vivo data detailing these effects, such as receptor binding affinities or efficacy in neuroprotection assays, are not readily found in the surveyed literature.

Below is a table summarizing the known properties and applications of this compound.

| Property/Application | Description |

| Chemical Classification | Non-proteinogenic amino acid |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Role in Synthesis | Precursor for the synthesis of other compounds, including lysine and polypeptides. evitachem.comsmolecule.com |

| Biochemical Research | Used in studies of metabolic pathways and enzyme interactions. smolecule.com |

| Enzymatic Interactions | Acts as an alternative substrate for enzymes like NosL. evitachem.com |

| Potential Applications | Investigated for potential neuroprotective roles due to its structural similarity to neurotransmitters. evitachem.comsmolecule.com |

Unique Structural Features and Chiral Center Significance

The structure of this compound is characterized by a propanoic acid backbone with an amino group at the second carbon (the α-carbon) and a benzofuran ring attached to the third carbon. evitachem.com The key structural feature is the chiral center at the α-carbon, which in this case is in the (S)-configuration. This specific stereochemistry is crucial as biological systems are often highly stereoselective. The spatial arrangement of the amino and carboxyl groups, along with the benzofuran side chain, dictates how the molecule interacts with enzymes, receptors, and other biomolecules. The rigidity and planar nature of the benzofuran ring, in contrast to the flexible alkyl side chains of many proteinogenic amino acids, can impose conformational constraints on peptides into which it is incorporated, potentially leading to more stable and specific secondary structures.

Potential as a Modular Component in Advanced Molecular Systems

This compound serves as a versatile building block, or modular component, for the construction of more complex molecular architectures. smolecule.com In peptide synthesis, the incorporation of such non-natural amino acids can lead to peptides with enhanced properties, such as increased resistance to enzymatic degradation, improved stability, and novel biological activities. The benzofuran moiety can also act as a fluorescent probe, as benzofuran and its derivatives are known to exhibit fluorescent properties. nih.gov This allows for the development of fluorescently labeled peptides for use in studying protein-protein interactions, enzyme activity, and other biological processes. Furthermore, its structural similarity to neurotransmitters suggests its potential use in the design of novel neuroprotective agents and modulators of neurological functions. evitachem.com

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical and structural properties of this compound. The primary objectives are to detail its unique structural features, with a particular focus on the significance of its chiral center, and to explore its potential as a modular building block in the design and synthesis of advanced molecular systems. The information presented is based on available scientific literature and chemical data, providing a foundational understanding of this intriguing non-proteinogenic amino acid.

Detailed Research Findings

While extensive research specifically on this compound is not widely available in publicly accessible literature, its properties can be inferred from the study of similar compounds and general principles of amino acid and benzofuran chemistry. The following tables summarize key known and predicted data for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ | evitachem.com |

| Molecular Weight | 205.21 g/mol | evitachem.com |

| Melting Point | 240 °C (predicted) | |

| Density | 1.329 ± 0.06 g/cm³ (predicted) | |

| Appearance | Crystalline solid | General knowledge |

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | evitachem.com |

| SMILES | C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N | smolecule.com |

| InChI Key | IIQKYWMOMQWBER-UHFFFAOYSA-N | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(1-benzofuran-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQKYWMOMQWBER-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CO2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Preparation of Analogues for Research Exploration

Modification of the Amino and Carboxyl Functionalities

The amino and carboxyl groups are primary sites for modification, enabling the incorporation of this non-canonical amino acid into larger molecules or altering its fundamental properties. These functional groups can undergo typical reactions characteristic of amino acids. evitachem.comsmolecule.com

To incorporate (S)-2-Amino-3-(benzofuran-3-yl)propanoic acid into a peptide sequence using solid-phase peptide synthesis (SPPS), the reactive amino group must be temporarily masked with a protecting group. biosynth.comdlrcgroup.com This prevents unwanted side reactions, such as self-polymerization, during the coupling steps. biosynth.com The two most common orthogonal protecting group strategies used in SPPS are the Fmoc/tBu and Boc/Bn systems. biosynth.com

Fmoc (9-fluorenylmethoxycarbonyl) Protection : The α-amino group is protected with Fmoc, which is stable to acidic conditions but can be readily removed by treatment with a mild base, typically piperidine. iris-biotech.de This allows for the selective deprotection and subsequent coupling of the next amino acid in the sequence.

Boc (tert-butyloxycarbonyl) Protection : Alternatively, the Boc group can be used to protect the amino terminus. The Boc group is stable to basic conditions but is cleaved by acids, such as trifluoroacetic acid (TFA). peptide.com

Table 1: Common Protecting Groups for Amino Acid Modification

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |

| Carboxyl Group | tert-Butyl ester | tBu | Acid (e.g., TFA) |

This table is generated based on common knowledge in peptide chemistry and is for illustrative purposes.

Beyond protection for peptide synthesis, the carboxyl and amino groups serve as handles for creating diverse libraries of analogues.

Esterification : The carboxylic acid can be converted into a variety of esters by reacting it with different alcohols under acidic conditions. smolecule.com This modification neutralizes the negative charge of the carboxylate, increases lipophilicity, and can potentially improve cell permeability or alter metabolic stability.

Amidation : The carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. smolecule.com This is typically achieved using standard peptide coupling reagents like carbodiimides. smolecule.com Amidation can introduce new functional groups and interaction points for biological targets. Similarly, the amino group can be acylated to form amides with various carboxylic acids. These reactions are fundamental for creating derivatives with altered properties for research exploration. smolecule.com

Structural Diversification on the Benzofuran (B130515) Ring System

The benzofuran ring is a key structural feature that can be modified to explore its role in biological activity and to optimize interactions with target macromolecules.

Systematic introduction of substituents onto the benzofuran ring is a cornerstone of structure-activity relationship (SAR) studies. nih.gov By observing how different substituents affect biological activity, researchers can build a model of the pharmacophore and optimize the compound's properties. mdpi.com

Benzofuran derivatives have been shown to possess a wide range of biological activities, including anticancer properties. nih.gov SAR studies have revealed that the position and nature of substituents are critical determinants of this activity. For example, the introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran ring has consistently resulted in a significant increase in anticancer activities in various studies. nih.govmdpi.com This is often attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to biological targets. nih.gov Other groups, like nitro or methyl substituents, have also been shown to influence the antibacterial activity of related heterocyclic scaffolds. mdpi.com

By synthesizing analogues of this compound with various substituents (e.g., -Cl, -F, -Br, -CH₃, -OCH₃) at different positions of the benzofuran ring, researchers can systematically probe the electronic and steric requirements for a desired biological effect.

Table 2: Examples of Substituent Effects on Benzofuran Activity from Literature

| Substituent | Position on Ring | Observed Effect on Activity | Reference Compound Class |

|---|---|---|---|

| Bromine (Br) | Varies | Increased cytotoxic activity | Benzofuran derivatives |

| Chlorine (Cl) | Varies | Increased anticancer activity | Benzofuran derivatives |

| Fluorine (F) | Varies | Increased anticancer activity | Benzofuran derivatives |

This table illustrates general trends observed for the benzofuran and related scaffolds as reported in the cited literature. nih.govmdpi.com

Bioisosterism involves replacing a functional group or moiety with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while altering other properties like toxicity or metabolism. The benzofuran ring of this compound can be replaced with various other heterocyclic systems.

Classic bioisosteres for a benzofuran ring include:

Benzothiophene : Replacing the oxygen atom with a sulfur atom. (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid is a known analogue. medchemexpress.com

Indole (B1671886) : Replacing the oxygen atom with a nitrogen atom (NH group). This would create tryptophan analogues. researchgate.net

Furan (B31954) or Thiophene : Simpler, non-fused heterocyclic rings can also be used as replacements to assess the importance of the fused benzene (B151609) ring. frontiersin.orgmedchemexpress.com

Incorporation into Peptidic and Non-Peptidic Frameworks

The utility of this compound extends to its use as a building block for larger, more complex molecules.

Its primary application is as a non-canonical amino acid for incorporation into peptides. evitachem.comnih.gov Replacing a natural amino acid in a bioactive peptide with this analogue can confer unique properties, such as increased resistance to enzymatic degradation, enhanced potency, or altered receptor selectivity. researchgate.net The benzofuran moiety can introduce new aromatic or hydrophobic interactions within the peptide's binding site.

Beyond peptides, this compound is a valuable chiral building block for the synthesis of non-peptidic frameworks. nih.gov The amino and carboxyl groups can be used as starting points for a variety of organic reactions to construct complex heterocyclic systems or other small molecules. mdpi.com This allows for the exploration of chemical space beyond traditional peptide structures, leading to the discovery of novel therapeutic agents. nih.gov The conjugation of peptides with non-peptidic components like lipids or polyethylene (B3416737) glycol is also a strategy used to enhance properties, and the functional groups of this amino acid could serve as attachment points for such modifications. dlrcgroup.com

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound serves as an unnatural amino acid (UAA) that can be incorporated into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). evitachem.comsmolecule.com SPPS is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support, which simplifies the purification process by enabling the removal of excess reagents and by-products through simple filtration. bachem.comnih.gov The most common strategy employed for this purpose is the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) methodology. beilstein-journals.org

In this process, the α-amino group of this compound is protected with the base-labile Fmoc group. The resulting N-α-Fmoc-(S)-2-Amino-3-(benzofuran-3-yl)propanoic acid can then be introduced into a growing peptide chain attached to a solid support resin. nih.gov The synthesis cycle involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid, in this case, our benzofuran derivative. The carboxylic acid group of the incoming amino acid is activated using coupling reagents to facilitate the formation of the amide (peptide) bond. nih.govrsc.org

The incorporation of the benzofuran moiety introduces significant steric bulk and a unique aromatic system, which can be used to influence the peptide's secondary structure, stability, and interaction with biological targets. evitachem.comsmolecule.com

Table 1: Generalized Fmoc-SPPS Cycle for Incorporating this compound

| Step | Procedure | Purpose | Reagents |

| 1. Deprotection | Removal of the N-terminal Fmoc group from the peptide-resin. | To expose the free amine for the next coupling reaction. | 20% Piperidine in DMF |

| 2. Washing | Rinsing the resin to remove excess deprotection reagent and by-products. | To ensure a clean reaction environment for coupling. | DMF, DCM |

| 3. Coupling | Addition of activated N-α-Fmoc-(S)-2-Amino-3-(benzofuran-3-yl)propanoic acid. | To form a new peptide bond, elongating the peptide chain. | Fmoc-amino acid, HBTU, HOBt, DIEA in DMF |

| 4. Washing | Rinsing the resin to remove excess activated amino acid and coupling reagents. | To prepare the resin for the next cycle or final cleavage. | DMF, DCM |

| 5. Repeat | The cycle is repeated until the desired peptide sequence is assembled. | To build the full-length peptide. | N/A |

| 6. Cleavage | Detachment of the completed peptide from the resin and removal of side-chain protecting groups. | To yield the final, unprotected peptide in solution. | TFA cocktail (e.g., TFA/TIS/H₂O) |

Abbreviations: DMF (Dimethylformamide), DCM (Dichloromethane), HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine), TFA (Trifluoroacetic acid), TIS (Triisopropylsilane).

Design and Synthesis of Macrocyclic and Constrained Analogues

To further refine the properties of peptides containing this compound, medicinal chemists often employ strategies to reduce their conformational flexibility. researchgate.net Creating macrocyclic or otherwise constrained analogues can lead to increased receptor selectivity, enhanced metabolic stability, and improved oral bioavailability. researchgate.netnih.gov The benzofuran-containing peptide provides a linear precursor for various cyclization strategies.

Macrocyclization Strategies: The synthesis of macrocyclic analogues typically begins with the assembly of a linear peptide precursor on a solid support, incorporating this compound at a desired position. nih.gov Cyclization can be achieved through several methods, including:

Head-to-Tail Cyclization: The N-terminal amine is linked to the C-terminal carboxylic acid. This is often performed while the peptide is still partially protected and can be done either in solution after cleavage from the resin or directly on the solid support to minimize intermolecular side reactions. nih.gov

Side-Chain to Side-Chain Cyclization: The side chains of two different amino acid residues within the peptide are linked together. This requires the use of amino acids with orthogonally protected reactive side chains.

Side-Chain to Terminus Cyclization: The side chain of an amino acid (e.g., the amino group of a lysine (B10760008) residue) is linked to either the C-terminus or the N-terminus of the peptide.

The benzofuran moiety itself does not directly participate in common cyclization reactions but its steric and electronic properties can influence the preferred conformation of the linear precursor, potentially facilitating an efficient cyclization process. The synthesis of other highly hydrophobic and constrained aromatic amino acids has demonstrated the value of such building blocks in creating peptides with rigid structures. nih.gov

Table 2: Overview of Potential Macrocyclization Strategies

| Cyclization Type | Description | Key Requirements | Phase |

| Head-to-Tail Amide Bond | Formation of a peptide bond between the N- and C-termini. | Orthogonal protection of termini; high-dilution conditions to favor intramolecular reaction. | Solution or Solid-Phase |

| Disulfide Bridge | Oxidative coupling of two cysteine side-chain thiols. | Incorporation of two cysteine residues at strategic positions. | Solution |

| Lactam Bridge | Amide bond formation between an acidic side chain (Asp/Glu) and a basic side chain (Lys/Orn). | Orthogonal protecting groups on the respective side chains. | Solution or Solid-Phase |

| Click Chemistry | Cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Incorporation of an azide-bearing and an alkyne-bearing amino acid. | Solution |

The design of these constrained analogues is a rational process aimed at locking the peptide into a bioactive conformation, thereby enhancing its interaction with its target while reducing its ability to bind to off-target molecules.

Conformational Analysis and Higher Order Structural Investigations

Computational Approaches to Conformational Space Elucidation

Computational chemistry offers powerful tools for exploring the vast conformational space of flexible molecules. These methods can predict the relative stability of different conformers and the energy barriers between them, providing a dynamic view of the molecule's structure.

These simulations can reveal the population of different rotamers, which are conformational isomers that differ by rotation around one or more single bonds. The analysis of the simulation trajectory helps in understanding the dynamic equilibrium between these states.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation This table presents typical parameters that would be used for an MD simulation of a molecule like (S)-2-Amino-3-(benzofuran-3-yl)propanoic acid and does not represent data from a specific study on this compound.

| Parameter | Value / Description |

|---|---|

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water model |

| System Temperature | 300 K (27 °C) |

| System Pressure | 1 bar |

| Simulation Time | 100-500 nanoseconds (ns) |

| Integration Timestep | 2 femtoseconds (fs) |

| Ensemble | NPT (Isothermal-isobaric) |

Following the exploration of the conformational space with MD, quantum chemical calculations are used to obtain more accurate energy values for the identified stable conformers. frontiersin.org Methods like Density Functional Theory (DFT) can calculate the electronic structure and provide precise energetic rankings of different geometries. Furthermore, techniques such as Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA) can be used to estimate the binding free energy of the molecule to a receptor, which is invaluable in drug design. frontiersin.org For similar non-canonical amino acid derivatives, binding energies have been calculated to correlate theoretical predictions with experimental potency. frontiersin.org

Experimental Characterization of Conformation in Solution

Experimental techniques are essential to validate computational predictions and provide real-world data on the molecule's structure in solution.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is particularly sensitive to the chiral environment of molecules. For this compound, the inherent chirality at the α-carbon, coupled with the presence of the benzofuran (B130515) chromophore, is expected to produce a characteristic CD spectrum.

Studies on other benzofuran derivatives have demonstrated that CD spectroscopy can effectively probe their interaction with biological macromolecules like proteins. mdpi.com When such a molecule binds to a protein, changes in the protein's secondary structure (α-helix, β-sheet content) can be monitored through characteristic changes in the far-UV CD spectrum. Likewise, alterations in the chiral environment of the benzofuran moiety upon binding can be observed in the near-UV region, providing evidence of complex formation and induced conformational changes. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. frontiersin.org For this compound, NMR is critical for confirming the stereochemical assignment and analyzing the population of different side-chain rotamers.

The coupling constants (J-values) between the protons on the α- and β-carbons are particularly informative. Based on the Karplus relationship, these values are dependent on the dihedral angle between the protons, allowing for the determination of the preferred rotameric states around the Cα-Cβ bond. Detailed NMR data from related propanoic acid derivatives serve as a reference for assigning chemical shifts and interpreting structural features. frontiersin.orgmdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts This table provides predicted, illustrative chemical shift ranges for the key protons in this compound based on general principles and data from analogous structures. Actual values may vary.

| Proton(s) | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aromatic (Benzofuran) | 7.2 - 7.9 | Multiplet (m) |

| α-H (CH-N) | 4.0 - 4.5 | Doublet of doublets (dd) or Triplet (t) |

| β-H₂ (CH₂-Ar) | 3.2 - 3.6 | Multiplet (m) |

| NH₂ | Variable (broad) | Singlet (s) |

| COOH | Variable (broad) | Singlet (s) |

Despite a comprehensive search for scientific literature detailing the biochemical and biological interactions of This compound , no specific research data was found regarding its mechanistic interactions with the enzymes and receptors outlined in the requested subject matter.

Searches for enzyme substrate recognition, inhibition kinetics, and active site interactions with Tyrosinase, Farnesyltransferase, and Succinate Dehydrogenase for this specific compound did not yield any published experimental results. Similarly, literature detailing receptor-ligand binding studies, affinity and selectivity, or agonist and antagonist properties at NMDA, GPR40/FFA1, EPAC1, or CB1 receptors for this compound could not be located.

Therefore, it is not possible to provide a detailed, evidence-based article on the mechanistic investigations for this compound as per the specified outline. The requested data, including kinetic parameters, binding affinities, and descriptions of molecular interactions, does not appear to be available in the public scientific domain.

Mechanistic Investigations of Biochemical and Biological Interactions

Receptor Ligand Binding Studies and Modulatory Mechanisms

Allosteric Modulation Investigations

While direct studies on the allosteric modulation properties of (S)-2-Amino-3-(benzofuran-3-yl)propanoic acid are not extensively documented, the broader class of 2-amino-3-aroylthiophenes, which share structural similarities, has been identified as allosteric enhancers at the A1 adenosine (B11128) receptor (A1AR). nih.govnih.gov These compounds have been shown to specifically enhance the binding of agonist ligands to the A1AR, suggesting a mechanism that favors the active conformation of the receptor. nih.gov This enhancement is achieved by slowing the dissociation rate of the primary agonist from the receptor's orthosteric binding site, a hallmark of allosteric modulation. nih.gov The specificity of this interaction is notable, as little to no enhancement is observed at other receptors like the A2 adenosine, M2 muscarinic, α2 adrenergic, and δ opiate receptors. nih.gov Such findings with structurally related molecules suggest a potential, though yet unconfirmed, avenue for this compound to act as an allosteric modulator. The development of allosteric modulators for the A1R is a promising therapeutic strategy, as they can fine-tune physiological responses with greater spatial and temporal specificity than traditional orthosteric agonists. frontiersin.orgfrontiersin.org

Interrogation of Metabolic Pathway Roles

This compound, as an amino acid analogue, has the potential to participate in various metabolic pathways, either as a precursor or as a substrate for enzymatic reactions.

There are indications that this compound can serve as a precursor in the synthesis of other biomolecules. evitachem.comsmolecule.com It has been suggested as a building block for the synthesis of more complex molecules like lysine (B10760008) and polypeptides. smolecule.com The biosynthesis of lysine in plants and bacteria occurs via the diaminopimelate (DAP) pathway. researchgate.netnih.govfrontiersin.org This multi-enzyme pathway converts aspartate into lysine, with diaminopimelate as a key intermediate. researchgate.netfrontiersin.org While the direct incorporation of this compound into this pathway has not been detailed, its structural similarity to intermediates could hypothetically allow it to be recognized by some of the pathway's enzymes.

Additionally, it has been proposed as a precursor for the synthesis of the vital cofactor S-adenosyl methionine (SAM). smolecule.com SAM is a universal methyl group donor involved in numerous biological methylation reactions. The specific enzymatic steps that would convert this compound into these molecules require further investigation.

This compound can participate in chemical reactions typical of amino acids, suggesting its potential as a substrate for various enzymes. evitachem.comsmolecule.com One notable transformation is decarboxylation, which can yield pyruvic acid, a central intermediate in cellular metabolism. evitachem.com This reaction is a common fate for many amino acids and is catalyzed by decarboxylase enzymes.

Furthermore, it has been shown to act as an alternative substrate for enzymes involved in biosynthetic pathways, such as the NosL enzyme. evitachem.com The ability to be recognized and transformed by enzymes underscores its potential to influence cellular processes through its metabolites. The amino group and the benzofuran (B130515) ring can also undergo substitution reactions under appropriate enzymatic or chemical conditions. evitachem.com

Table 2: Potential Enzymatic Transformations of this compound

| Transformation | Potential Product | Enzyme Class (Hypothetical) | Biological Significance |

| Decarboxylation | Pyruvic acid evitachem.com | Decarboxylases | Entry into central carbon metabolism (e.g., gluconeogenesis, Krebs cycle). |

| Transamination | α-keto acid derivative | Transaminases | Interconversion of amino acids and α-keto acids. |

| Oxidation | Oxo derivatives evitachem.com | Oxidases | Catabolism and metabolic processing. |

| Alternative Substrate Activity | Modified biosynthetic products evitachem.com | e.g., NosL enzyme evitachem.com | Potential to generate novel bioactive molecules or disrupt normal metabolic flow. |

This table outlines potential enzymatic transformations based on the known reactivity of amino acids and available information on this compound.

Cellular Uptake Mechanisms and Intracellular Distribution in Research Models

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the cellular uptake mechanisms and intracellular distribution of this compound. Despite its structural similarity to the essential amino acid tryptophan, which is known to be transported into cells by various amino acid transporters, no dedicated studies have been published that elucidate the specific pathways by which this particular benzofuran-containing amino acid analog enters cells or its subsequent localization within subcellular compartments.

Consequently, there are no available experimental data, research findings, or established data tables detailing the cellular transport or distribution of this compound in any research models. The scientific community has yet to investigate whether this compound utilizes carriers for natural amino acids, such as the L-type amino acid transporters (LATs) that facilitate the uptake of tryptophan, or if it enters cells via other mechanisms. Similarly, information regarding its accumulation in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, remains undetermined.

Further investigation is required to characterize the pharmacokinetic profile of this compound at the cellular level. Such studies would be essential for understanding its biological activity and potential as a research tool or therapeutic agent.

Theoretical and Computational Chemistry Applications in Research

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as (S)-2-Amino-3-(benzofuran-3-yl)propanoic acid, interacts with a biological target, typically a protein or enzyme. These simulations help to visualize the binding mode, identify key interactions, and assess the stability of the resulting complex.

Molecular docking studies have been performed on various benzofuran (B130515) derivatives to understand their binding mechanisms with different biological targets. For instance, docking studies have been used to predict the binding modes of benzofuran derivatives as STING agonists, which are involved in antiviral responses. nih.gov Similarly, the binding interactions of 3-acyl-5-hydroxybenzofuran derivatives with the estrogen receptor alpha (ERα) have been investigated using Quantum Mechanics Polarized Ligand Docking (QPLD). nih.gov In the context of Alzheimer's disease, in silico studies have been employed to clarify the binding modes of benzofuran-azacyclic hybrids with enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1). nih.gov These studies provide a foundational understanding of how the benzofuran scaffold can be oriented within a protein's active site to elicit a biological response.

Identification of Key Interacting Amino Acid Residues

A crucial outcome of molecular docking and dynamics simulations is the identification of specific amino acid residues within the target protein that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for binding affinity and selectivity.

For example, in a study of novel benzofuran–piperazine analogs as potential agents against Alzheimer's disease, molecular dynamics simulations revealed significant interactions with specific residues of the β-secretase enzyme. The oxygen atom of the benzofuran group was observed to frequently form aromatic hydrogen bonds with Tyr198, while the benzoyl group formed similar bonds with Pro70, Ile126, and Tyr198. nih.gov Another key interaction involved π-π stacking with Tyr71. nih.gov In a different context, the binding of the β3-adrenoceptor agonist mirabegron, which also features a complex aromatic structure, to its target was found to be mediated by interactions with Asn-332 and Asp-117. mdpi.com These examples highlight the ability of computational models to pinpoint the essential amino acid contacts that anchor benzofuran-containing ligands within their binding sites.

| Target Enzyme | Interacting Amino Acid Residue | Type of Interaction | Reference Compound Class |

|---|---|---|---|

| β-secretase (BACE-1) | Tyr198 | Aromatic Hydrogen Bond | Benzofuran–piperazine analogs |

| β-secretase (BACE-1) | Pro70 | Aromatic Hydrogen Bond | Benzofuran–piperazine analogs |

| β-secretase (BACE-1) | Ile126 | Aromatic Hydrogen Bond | Benzofuran–piperazine analogs |

| β-secretase (BACE-1) | Tyr71 | π–π Stacking | Benzofuran–piperazine analogs |

| β3-adrenoceptor | Asn-332 | Hydrogen Bond | Mirabegron |

| β3-adrenoceptor | Asp-117 | Hydrogen Bond | Mirabegron |

Exploration of Ligand-Receptor Complex Stability and Flexibility

Molecular dynamics (MD) simulations extend the static view provided by molecular docking by introducing motion, allowing researchers to observe the dynamic behavior of the ligand-receptor complex over time. This provides insights into the stability of the binding pose and the flexibility of both the ligand and the protein.

| Compound | Target Protein | Observed Effect on Stability | Methodology |

|---|---|---|---|

| Benzomonofuran (BF1) | Bovine Serum Albumin (BSA) | Thermal stabilization (ΔTm > 3°C) | Circular Dichroism (CD) Melting Studies |

| Benzodifuran (BDF1) | Bovine Serum Albumin (BSA) | No significant thermal stabilization | Circular Dichroism (CD) Melting Studies |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, properties, and reactivity of molecules like this compound. These methods provide detailed information that is often inaccessible through experimental means alone.

Prediction of Physicochemical Descriptors Relevant to Biological Activity

Quantum chemistry can be used to calculate a wide range of molecular properties, or "descriptors," that are critical for biological activity. These include electronic properties like partial atomic charges, dipole moments, and molecular orbital energies (e.g., HOMO and LUMO), as well as steric properties. These descriptors are frequently used as inputs for developing QSAR models.

In a study of benzofuran derivatives as farnesyltransferase (FTase) inhibitors, several calculated descriptors were found to be major contributors to the compounds' activity. tandfonline.com These included van der Waals surface area descriptors (P-VSA), the partition coefficient (logP), and partial charges on atoms. tandfonline.com The analysis revealed that the presence of hydrogen bond donors and acceptors, along with negatively charged substituents, was critical for improving the inhibitory activity of this series of molecules. tandfonline.com Such insights are invaluable for optimizing lead compounds by modifying their physicochemical properties to enhance target interaction.

Understanding Reaction Mechanisms in Theoretical Synthesis

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including those used to synthesize benzofuran scaffolds. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most likely reaction pathways.

For example, Density Functional Theory (DFT) studies have been applied to understand the hydroarylation of 3-(furan-2-yl)propenoic acids, a reaction that produces derivatives with structural similarities to the benzofuran propanoic acid core. researchgate.net These calculations helped to identify the reactive electrophilic species as O,C-diprotonated forms of the starting furan (B31954) acids. researchgate.net Furthermore, theoretical concepts such as proton quantum tunneling have been proposed as a mechanism for constructing the benzofuran ring, a method that can lead to high yields with fewer side reactions. rsc.orgscienceopen.com These theoretical investigations not only explain experimental observations but also guide the development of new, more efficient synthetic routes. rsc.orgscienceopen.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby accelerating the drug discovery process.

QSAR studies have been successfully applied to various series of benzofuran derivatives. In one study on antileishmanial 2-phenyl-2,3-dihydrobenzofurans, different QSAR approaches were compared, including models based on molecular descriptors and 3D-QSAR models that use 3D molecular interaction fields (MIFs). mdpi.com The 3D-QSAR models proved to be superior predictors of activity. The resulting model highlighted the key structural features required for antileishmanial activity, providing a guide for the design of more potent analogs. mdpi.com

Another QSAR analysis was conducted on a series of 2-phenylamino-benzoic acid derivatives to correlate their anti-inflammatory and analgesic activities with various molecular descriptors. researchgate.net The resulting regression models showed a significant influence of 3D molecular descriptors on the biological activities of the compounds. researchgate.net Similarly, a QSAR study on benzofuran derivatives as farnesyltransferase inhibitors demonstrated that the models had significant predictive power and stability, identifying key van der Waals surface area descriptors as major contributors to activity. tandfonline.com These studies underscore the utility of QSAR in rational drug design, enabling the prioritization of synthetic efforts towards compounds with the highest predicted efficacy.

Development of Predictive Models for Analogues

The development of predictive models, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is crucial for understanding how chemical structure influences biological activity. For benzofuran derivatives, which include the scaffold of this compound, various QSAR models have been established to predict their efficacy as inhibitors of different enzymes.

These models are built upon a series of related compounds and their experimentally determined biological activities. By analyzing various physicochemical properties, known as molecular descriptors, these models can establish a mathematical correlation with the compounds' inhibitory potential. For instance, a QSAR study on benzofuran biphenyl (B1667301) derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors successfully generated a statistically significant model. nih.gov The model demonstrated a high correlation coefficient (r = 0.86) and explained over 76% of the variance in biological activity, indicating its predictive power. nih.gov

Similarly, studies on other benzofuran derivatives have led to the creation of predictive models for activities such as acetylcholinesterase inhibition and histone lysine (B10760008) methyl transferase inhibition. nih.goveurjchem.com In one such study, a robust QSAR model for benzofuran and indole (B1671886) derivatives as anticancer agents was developed, showing excellent statistical robustness (R² = 0.9328) and predictive power (R²ext = 0.929). eurjchem.com These models serve as valuable mathematical tools for designing novel, more potent analogues prior to their actual synthesis. nih.gov

Table 1: Examples of Predictive QSAR Models for Benzofuran Analogues

| Target Enzyme | Model Type | Key Findings & Predictive Power |

|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTPase-1B) | Multiple Linear Regression | Correlation coefficient (r) of 0.86; explains >76% of activity variance. nih.gov |

| Acetylcholinesterase (AChE) | 3D-QSAR | Revealed the importance of specific alkyl groups for activity. nih.gov |

| Histone Lysine Methyl Transferase (HKMT) | Multiple Linear Regression (MLR) | High robustness (R² = 0.9328) and predictive power (R²ext = 0.929). eurjchem.com |

| Lysine Specific Demethylase 1 (LSD1) | Gene Expression Programming (GEP) | Nonlinear model with a correlation coefficient of 0.92 for the training set. researchgate.net |

Identification of Structural Features Correlated with Mechanistic Activity

Computational studies are instrumental in identifying the specific structural features of a molecule that are critical for its interaction with a biological target and, consequently, its mechanistic activity. For derivatives of propanoic acid and benzofuran, several key structural elements have been correlated with their biological functions.

Studies on various 3-substituted propanoic acid derivatives have shown that the nature of the substituent group significantly influences their anticancer and antioxidant properties. For example, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the presence of a phenolic hydroxyl group and an adjacent amino group was found to enhance electron-donating capacity, which is crucial for their antioxidant activity. mdpi.com The specific substituent, such as a 2-furyl group, was identified as a promising starting point for optimizing anticancer activity. mdpi.com Similarly, for 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the inclusion of an oxime moiety was found to dramatically enhance antiproliferative activity, likely due to its electron-withdrawing properties and potential for hydrogen bonding. mdpi.com

In the context of benzofuran-based structures, QSAR and molecular docking studies have pinpointed features essential for enzyme inhibition. For acetylcholinesterase inhibitors, 3D-QSAR analysis highlighted the importance of alkyl groups at specific positions on an associated phenyl moiety. nih.gov For PTPase-1B inhibitors, the molar refractivity and the presence of hydrophobic substituents at particular positions were identified as significant descriptors for activity. nih.gov Furthermore, these studies revealed that any substitution between the biphenyl and benzofuran rings had a negative impact on biological activity, providing a crucial design consideration. nih.gov The core structure of this compound, featuring an amino group and a benzofuran ring attached to a propanoic acid backbone, suggests its potential for interaction with neurotransmitter receptors and as a precursor for other biomolecules. evitachem.comsmolecule.com

Table 2: Key Structural Features and Their Correlated Activity

| Compound Class | Structural Feature | Correlated Mechanistic Activity |

|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Phenolic hydroxyl and amino groups | Enhanced antioxidant properties. mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Oxime moiety | Potent antiproliferative (anticancer) activity. mdpi.com |

| Benzofuran-based AChE inhibitors | Alkyl groups at specific positions | Increased inhibitory activity. nih.gov |

| Benzofuran biphenyl PTPase-1B inhibitors | Hydrophobic substituents | Downregulation of PTPase 1B. nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling and virtual screening are powerful computational techniques used to discover novel ligands for a specific biological target. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a target receptor.

This approach begins with a set of known active molecules to generate a 3D pharmacophore hypothesis. Once a statistically robust model is developed, it can be used as a 3D query to screen large databases of chemical compounds. tbzmed.ac.ir This virtual screening process rapidly identifies "hit" compounds that match the pharmacophore model and are therefore likely to be active. tbzmed.ac.ir

For scaffolds related to this compound, these methods have been successfully applied. For instance, in the search for new acetylcholinesterase inhibitors, pharmacophore-based 3D-QSAR modeling was combined with molecular docking. nih.gov This dual approach not only helped in understanding the structure-activity relationships but also in identifying novel benzofuran-based compounds with promising inhibitory activity. The docking results confirmed that the identified compounds could fit well into the active site of the enzyme, mimicking the binding of known ligands. nih.gov

The integration of ligand-based pharmacophore modeling, 3D-QSAR, and virtual screening provides an efficient and economical strategy for identifying potential new drugs from vast compound libraries, which can then be prioritized for synthesis and biological evaluation. eurjchem.comtbzmed.ac.ir

Analytical Methodologies for Research and Discovery

Chromatographic Techniques for Separation and Purification in Research Studies

Chromatography is a cornerstone for the isolation and purification of "(S)-2-Amino-3-(benzofuran-3-yl)propanoic acid" from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of non-volatile compounds like amino acid derivatives. In the context of "this compound," reversed-phase HPLC (RP-HPLC) is commonly employed for purity assessment. This method typically uses a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid to improve peak shape.

For preparative HPLC, the goal is to isolate the compound of interest from a crude mixture. frontiersin.org The conditions are optimized to maximize resolution and loading capacity, allowing for the collection of pure fractions of the target compound. The purity of these collected fractions is then typically confirmed using analytical HPLC.

Table 1: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

This table represents a typical starting point for method development; actual conditions may vary based on the specific sample matrix and instrumentation.

Since "this compound" is a chiral molecule, distinguishing between its enantiomers is critical, particularly in biological and pharmacological studies where stereochemistry often dictates activity. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For unusual amino acids, macrocyclic glycopeptide antibiotic-based CSPs, such as those based on teicoplanin, are particularly effective. mst.eduresearchgate.net These columns can be operated in reversed-phase, normal-phase, or polar organic modes to achieve optimal separation. sigmaaldrich.com The choice of mobile phase, including the type of organic modifier and its concentration, is crucial for resolution. mst.edu

Table 2: Example Chiral HPLC Parameters for Amino Acid Analogs

| Parameter | Condition |

|---|---|

| Column | Teicoplanin-based CSP (e.g., Chirobiotic T) |

| Mobile Phase | Methanol/Water (e.g., 80:20 v/v) with acidic or basic modifiers |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | Ambient |

| Analyte | Racemic mixture of a benzofuran-propanoic acid analog |

Separation factors (α) and resolution (Rs) are key metrics for evaluating the effectiveness of a chiral separation. mst.edu

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives and Complexes

Spectroscopic methods are indispensable for confirming the chemical structure of "this compound," its synthetic derivatives, and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the binding of small molecules (ligands) like benzofuran (B130515) derivatives to proteins at an atomic level. encyclopedia.pub Techniques such as Saturation Transfer Difference (STD) NMR and transfer Nuclear Overhauser Effect (trNOE) are particularly useful. mdpi.com

In an STD-NMR experiment, selective saturation of protein resonances is transferred to a binding ligand, allowing for the identification of the ligand's binding epitope. mdpi.com This provides information on which parts of the small molecule are in close contact with the protein. Competition experiments, where a known binder is displaced, can also confirm binding to a specific site. These methods are crucial for understanding how benzofuran-containing compounds might interact with therapeutic targets like enzymes or serum albumins. encyclopedia.pubmdpi.com

Table 3: NMR Techniques for Studying Ligand-Protein Interactions

| Technique | Information Gained |

|---|---|

| Saturation Transfer Difference (STD) NMR | Identifies binding ligands and maps their binding epitopes. |

| Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) | Differentiates binders from non-binders based on NOE with water. |

| Transfer Nuclear Overhauser Effect (trNOE) | Provides information on the conformation of the ligand when bound to the protein. |

| 2D Tr-NOESY (INPHARMA) | Can be used to determine if two different ligands bind competitively to the same site. mdpi.com |

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a highly sensitive technique used to confirm the molecular weight of "this compound" and to identify its metabolites in biological samples. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its metabolic products. researchgate.net

In metabolite identification studies, samples from in vitro (e.g., liver microsomes) or in vivo experiments are analyzed by LC-HRMS. Potential metabolites are detected by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation). Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern is compared to that of the parent compound to elucidate the structure of the metabolite. researchgate.net

Table 4: Hypothetical Metabolic Transformations and Corresponding Mass Shifts

| Metabolic Reaction | Mass Change (Da) | Example |

|---|---|---|

| Hydroxylation | +15.9949 | Addition of an -OH group |

| N-dealkylation | Varies | Removal of an alkyl group from the amine |

| Glucuronidation | +176.0321 | Conjugation with glucuronic acid |

Bioanalytical Methods for Tracing in Biological Research Systems

To understand the pharmacokinetic profile of "this compound," robust bioanalytical methods are required to quantify the compound in biological matrices such as plasma, urine, and tissue homogenates. researchgate.net The gold standard for this type of quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

These methods involve sample preparation to extract the analyte and remove interfering substances, followed by chromatographic separation and detection by MS/MS. researchgate.net Sample preparation often utilizes techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The LC-MS/MS system is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

Method validation is performed according to regulatory guidelines and typically assesses parameters such as linearity, accuracy, precision, selectivity, recovery, and stability to ensure the reliability of the data.

Table 5: Key Parameters for Bioanalytical Method Validation

| Parameter | Description |

|---|---|

| Linearity | The range over which the assay response is directly proportional to the analyte concentration. |

| Accuracy | The closeness of measured values to the true value, often expressed as percent bias. |

| Precision | The degree of scatter between a series of measurements, expressed as coefficient of variation (CV%). |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. |

| Matrix Effect | The alteration of analyte response due to co-eluting substances from the biological matrix. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. |

Fluorescent Labeling for Cellular Localization and Interaction Tracking

Fluorescent labeling is a cornerstone of molecular and cell biology, enabling the direct visualization of a molecule's journey within a cell. For a compound like this compound, creating a fluorescent derivative would allow researchers to track its uptake, subcellular distribution, and potential interactions with intracellular targets in real-time using fluorescence microscopy.

The primary strategy involves covalently attaching an extrinsic fluorophore to the amino acid. This is typically achieved by chemical synthesis, where a reactive derivative of a fluorescent dye is coupled to the amino or carboxylic acid group of the molecule. The choice of fluorophore is critical and is based on factors such as brightness, photostability, and spectral properties that must be compatible with the imaging instrumentation and distinguishable from cellular autofluorescence. nih.gov

Once synthesized, the fluorescently-labeled this compound can be introduced to cell cultures. Live-cell imaging techniques can then be employed to monitor its transport across the cell membrane and its subsequent localization within organelles such as the cytoplasm, nucleus, or mitochondria. This provides critical data on whether the compound reaches its intended biological targets. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) could be utilized to study the proximity and interaction of the labeled amino acid with specific proteins, offering insights into its mechanism of action. researchgate.net The development of a palette of fluorescent amino acids with varied spectral properties has become a powerful tool for probing biological systems, such as visualizing bacterial cell wall synthesis. researchgate.netrsc.org

Table 1: Potential Fluorophores for Labeling this compound This table is illustrative of common fluorophores used for labeling amino acids and similar biomolecules.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color | Key Characteristics |

|---|---|---|---|---|

| Fluorescein Isothiocyanate (FITC) | 495 | 519 | Green | High quantum yield, pH sensitive. |

| Tetramethylrhodamine (TRITC) | 557 | 576 | Red-Orange | Less photobleaching than FITC. |

| Coumarin Derivatives | 375-410 | 450-490 | Blue | Shorter wavelength, useful for multi-color imaging. |

| Cyanine Dyes (e.g., Cy3B) | 558 | 572 | Orange | Very bright and photostable. |

| ATTO Dyes (e.g., ATTO 488) | 501 | 523 | Green | Excellent photostability and brightness. |

Radiolabeling for Receptor Occupancy and Distribution in Research Models

To understand the macroscopic distribution and target engagement of this compound in a whole organism, radiolabeling is the preferred methodology. This technique is central to preclinical and clinical imaging, particularly Positron Emission Tomography (PET). As a tryptophan analogue, this compound is a candidate for labeling with a positron-emitting radionuclide to study its role in metabolic pathways, such as the kynurenine (B1673888) or serotonin (B10506) pathways, which are often dysregulated in cancer and neurological disorders. nih.govmdpi.com

The most common strategy involves incorporating a short-lived positron emitter, such as Fluorine-18 (¹⁸F), into the molecule. nih.gov The half-life of ¹⁸F (approximately 110 minutes) is ideal for synthesis, purification, and imaging protocols. nih.gov The synthesis of an ¹⁸F-labeled version of this compound would involve preparing a suitable precursor that can undergo a rapid radiofluorination reaction.

Once the radiotracer is produced, it can be administered to research models, such as rodents, to perform dynamic PET imaging. This non-invasive technique allows for the quantitative assessment of the tracer's biodistribution over time. Key parameters derived from these studies include:

Tissue Uptake: Quantifying the concentration of the radiotracer in various organs and tissues, often expressed as the percentage of the injected dose per gram of tissue (%ID/g). High uptake in a specific organ or tumor may indicate a high density of the target receptor or transporter. mdpi.com

Receptor Occupancy: In blocking studies, a non-labeled version of the compound (or a known competitor) is co-administered to determine if the radiotracer's uptake in a target tissue can be displaced. A significant reduction in the radioactive signal confirms specific binding to a target receptor or enzyme.

Pharmacokinetics: The rate of uptake, metabolism, and clearance of the radiotracer from the body can be modeled to understand its in vivo behavior.

Such studies are crucial for validating the compound's mechanism of action and for determining its potential as an imaging agent to visualize disease processes or as a drug candidate. acs.org The development of various ¹⁸F-labeled amino acids has been a major focus for imaging tumors, which often exhibit upregulated amino acid transport and metabolism. researchgate.netnih.gov

Table 2: Example Data from a Hypothetical PET Study in a Rodent Model This table illustrates the type of biodistribution data that would be generated for a radiolabeled version of this compound.

| Organ | Uptake (%ID/g) at 60 min post-injection | Potential Implication |

|---|---|---|

| Blood | 0.8 ± 0.2 | Indicates clearance from circulation. |

| Liver | 4.5 ± 0.9 | Suggests potential hepatobiliary metabolism/excretion. |

| Kidney | 3.1 ± 0.6 | Indicates renal clearance route. |

| Brain | 0.5 ± 0.1 | Low uptake suggests limited blood-brain barrier penetration. |

| Tumor (Xenograft) | 5.2 ± 1.1 | High uptake suggests potential as a tumor imaging agent. |

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The synthesis of chiral amino acids, particularly those with complex side chains like (S)-2-Amino-3-(benzofuran-3-yl)propanoic acid, presents considerable challenges, including the need for stereocontrol and the use of potentially hazardous reagents. nih.gov Current research is actively pursuing more sustainable and efficient synthetic methodologies to overcome these hurdles.

Recent advancements in biocatalysis and chemoenzymatic methods are at the forefront of this endeavor. nih.govmdpi.com These approaches utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform key synthetic steps with high enantioselectivity and under mild reaction conditions. nih.gov The use of aqueous media and the reduction of protection-deprotection steps contribute to a greener chemical process. nih.gov While specific enzymatic routes for this compound are still under development, the successful synthesis of other complex chiral amino acids using this technology provides a strong precedent for its future application. nih.govmdpi.com

Below is a comparative table illustrating the potential advantages of these emerging synthetic strategies over traditional methods.

Comparison of Synthetic Strategies for Chiral Amino Acids

| Strategy | Key Advantages | Potential Challenges | Representative Catalyst/System |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established, versatile | Often requires harsh conditions, multiple steps, may use toxic reagents, lower enantioselectivity | Grignard reagents, organolithium compounds |

| Biocatalysis/Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope limitations | Transaminases, lyases, hydrolases |

| Modern Catalytic Methods (e.g., Transition Metal Catalysis) | High efficiency, atom economy, potential for novel bond formations | Catalyst cost and toxicity, optimization of reaction conditions | Palladium, Rhodium, Copper catalysts |

Application as Molecular Probes and Tools in Mechanistic Biology

The intrinsic fluorescence of the benzofuran (B130515) ring system makes this compound a compelling candidate for development as a molecular probe. nih.gov Fluorescent amino acids are invaluable tools in mechanistic biology, allowing researchers to study protein structure, dynamics, and interactions in real-time and with high sensitivity.

As an analog of the naturally fluorescent amino acid tryptophan, this compound could be incorporated into peptides and proteins to report on local environmental changes. mdpi.comnih.gov Variations in the fluorescence emission spectrum, quantum yield, and lifetime of the benzofuran moiety can provide information about protein folding, conformational changes, and binding events. mdpi.comnih.gov The development of benzofuran-based fluorescent probes has shown promise in various biological imaging applications. nih.gov

Furthermore, the unique structure of this amino acid can be leveraged to design probes for specific biological processes. For example, it could be used in Förster Resonance Energy Transfer (FRET) based assays to measure distances within or between biomolecules. nih.gov The benzofuran group could serve as either a donor or an acceptor in a FRET pair, enabling the study of enzyme kinetics and protein-protein interactions. nih.gov

The photophysical properties of a molecular probe are critical for its utility. While specific data for this compound is not yet widely available, the table below presents typical photophysical properties of tryptophan and its analogs, which can serve as a benchmark for the future characterization of this benzofuran-containing amino acid.

Illustrative Photophysical Properties of Tryptophan and Analogs

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

|---|---|---|---|---|

| L-Tryptophan (in water) | ~280 | ~350 | ~0.13 | ~2.6 |

| 5-Hydroxytryptophan | ~295 | ~340 | ~0.20 | ~3.1 |

| 7-Azatryptophan | ~288 | ~370 | ~0.03 | ~1.0 |

Note: These values are approximate and can vary with the solvent and local environment.

Exploration of Unconventional Biological Targets and Pathways

The structural novelty of this compound and its derivatives opens up possibilities for targeting biological pathways that are not modulated by canonical amino acids. Benzofuran-containing compounds have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govnih.govnih.govresearchgate.net This suggests that they may interact with a diverse array of biological targets.

A particularly promising area of research is the development of benzofuran-based kinase inhibitors. nih.govrsc.org Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The benzofuran scaffold can be elaborated with various functional groups to create potent and selective inhibitors of specific kinases, such as cyclin-dependent kinases (CDKs) and protein kinase CK2. nih.govrsc.org The amino acid moiety of this compound could be utilized to enhance binding to the ATP-binding site of kinases or to improve pharmacokinetic properties.

Beyond kinases, other unconventional targets for benzofuran-derived amino acids could include protein-protein interactions, epigenetic modifying enzymes, and metabolic pathways unique to pathogenic organisms. The ability to incorporate this unnatural amino acid into peptide-based drugs could also lead to therapeutics with enhanced stability and novel mechanisms of action.

The table below provides examples of benzofuran derivatives that have shown activity against unconventional biological targets, highlighting the potential of this chemical scaffold.

Benzofuran Derivatives Targeting Unconventional Biological Pathways

| Benzofuran Derivative Class | Unconventional Target | Potential Therapeutic Application | Reported Activity (Example) |

|---|---|---|---|

| Substituted Benzofurans | Protein Kinase CK2 | Cancer | IC50 values in the submicromolar range nih.gov |

| Benzofuran-based hybrids | Cyclin-Dependent Kinase 2 (CDK2) | Cancer | IC50 values in the nanomolar range rsc.org |

| Halogenated Benzofurans | Tubulin Polymerization | Cancer | Inhibition of tubulin polymerization by over 60% mdpi.com |

Development of Advanced Materials with Integrated this compound Units

The incorporation of non-proteinogenic amino acids into polymers and other materials is a rapidly growing field of materials science. The unique properties of the benzofuran moiety, such as its rigidity, aromaticity, and potential for electronic conductivity, make this compound an attractive building block for the creation of advanced materials.

Poly(benzofuran)s and polymers containing benzofuran units have been shown to possess high thermal stability and desirable electronic properties. researchgate.netacs.org The integration of this compound into the backbone or as a pendant group on a polymer could impart these properties while also introducing chirality and the potential for biological recognition. Such materials could find applications in areas such as biodegradable plastics, drug delivery systems, and organic electronics.

The amino acid nature of this compound also allows for its incorporation into self-assembling peptide systems. These systems can form highly ordered nanostructures, such as hydrogels and nanofibers, which have numerous applications in tissue engineering, regenerative medicine, and as scaffolds for catalysis. The benzofuran side chain could influence the self-assembly process and introduce novel functionalities into the resulting materials.

The table below outlines the potential impact of incorporating this compound on the properties of advanced materials.

Potential Properties of Advanced Materials Incorporating this compound

| Material Type | Potential Property Enhancement | Potential Application |

|---|---|---|

| Polymers (e.g., Polyamides, Polyesters) | Increased thermal stability, altered mechanical properties, introduction of chirality | High-performance plastics, chiral stationary phases for chromatography |

| Hydrogels | Modified gelation properties, enhanced biocompatibility, potential for drug conjugation | Drug delivery, tissue engineering scaffolds |

| Conductive Polymers | Modulation of electronic properties, potential for self-assembly | Organic electronics, biosensors |

Challenges and Opportunities in the Academic Research Landscape for Benzofuran-Derived Amino Acids

The field of benzofuran-derived amino acids, while full of potential, also faces several challenges that provide fertile ground for academic research. A primary hurdle is the development of robust and scalable synthetic methods that can provide these compounds in high enantiopurity and at a reasonable cost. nih.gov Overcoming this challenge will be crucial for enabling their widespread use in various applications.

Another significant challenge lies in the detailed characterization of the biological activities and mechanisms of action of these compounds. While the broader class of benzofurans has been studied extensively, the specific contributions of the amino acid moiety in combination with the benzofuran ring are less well understood. mdpi.commdpi.com There is a vast opportunity for academic researchers to explore the structure-activity relationships of these molecules and to identify novel biological targets.

The incorporation of benzofuran-derived amino acids into peptides and proteins also presents both challenges and opportunities. nih.gov Issues such as the efficiency of incorporation, the potential for misincorporation, and the effects on protein structure and function need to be systematically investigated. nih.gov The development of new methodologies for the site-specific incorporation of these unnatural amino acids into proteins would be a major breakthrough.

From a materials science perspective, a key opportunity lies in exploring the full potential of these amino acids as building blocks for novel materials. This includes a deeper understanding of how the benzofuran side chain influences polymer properties and self-assembly processes.

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-3-(benzofuran-3-yl)propanoic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves enantioselective methods, such as asymmetric hydrogenation or enzymatic resolution. For example:

- Asymmetric Catalysis : Use palladium or ruthenium catalysts with chiral ligands to ensure stereochemical fidelity in the benzofuran-propanoic acid backbone .

- Solid-Phase Synthesis : Immobilize intermediates on resin to simplify purification and improve yields (commonly used for amino acid derivatives) .